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molecular formula C12H7ClFNO3 B1466848 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid CAS No. 1268619-81-3

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid

Cat. No. B1466848
M. Wt: 267.64 g/mol
InChI Key: UTFGEGWNXLUHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328103B2

Procedure details

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid methyl ester (2.81 g, 10.0 mmol) was dissolved in tetrahydrofuran (15 mL) and mixed with 2M lithium hydroxide (15 mL, 30 mmol). The suspension was stirred for 5 h. To the reaction was added water, then extracted with EtOAc. The aqueous layer was treated with 6M HCl (5 mL, 30 mmol) and then extracted with EtOAc (3×25 mL). The extract was dried (MgSO4), filtered and evaporated to 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid. Yield: 2.22 g, 83%.
Name
3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid methyl ester
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([O:11][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([Cl:18])[CH:13]=2)[CH:5]=1.[OH-].[Li+].O.Cl>O1CCCC1>[Cl:18][C:14]1[CH:13]=[C:12]([O:11][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=2[F:10])[C:3]([OH:19])=[O:2])[CH:17]=[CH:16][N:15]=1 |f:1.2|

Inputs

Step One
Name
3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid methyl ester
Quantity
2.81 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)OC1=CC(=NC=C1)Cl)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=NC=CC(=C1)OC=1C=C(C(=O)O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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